N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide
Description
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core with a 3-oxo group and a 2-nitrophenyl carboxamide substituent. Its structural complexity arises from the bicyclic system, which combines aromatic and partially saturated rings, contributing to unique electronic and steric properties.
Properties
Molecular Formula |
C18H14N4O4 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-hydroxy-N-(2-nitrophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c23-15-9-10-21-13-7-3-1-5-11(13)19-17(21)16(15)18(24)20-12-6-2-4-8-14(12)22(25)26/h1-8,23H,9-10H2,(H,20,24) |
InChI Key |
JAUVXQZIGMJYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 2,3-diaminobenzamide with o-nitrobenzaldehyde. This reaction can be carried out under visible light irradiation at ambient temperature in the presence of a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) and pumping air or another oxidant . The reaction conditions are mild and environmentally friendly, making this method efficient and green.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the nitrophenyl group enhances its ability to interact with biological molecules, contributing to its bioactivity.
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole vs. Pyrimido[1,2-a]benzimidazole
- N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (CAS 956182-97-1) Structural Difference: Replaces the pyridine ring with a pyrimidine ring, altering ring saturation and electron distribution. Molecular Weight: ~357.34 g/mol (vs. ~395.38 g/mol for the target compound).
Imidazo[1,2-a]pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structural Difference: Lacks the fused benzene ring of benzimidazole, reducing aromaticity and planar rigidity. Impact: Lower metabolic stability due to reduced π-π stacking interactions, as evidenced by its 51% yield and higher sensitivity to oxidative degradation .
Substituent Variations
Fluorophenyl vs. Nitrophenyl Groups
- 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide (CAS 205701-85-5)
- Substituents : Ethoxymethyl at position 5, fluorine at position 7, and 2-fluorophenyl carboxamide.
- Impact :
- Ethoxymethyl enhances lipophilicity (logP ~2.8), improving membrane permeability.
Fluorine atoms increase metabolic stability by blocking cytochrome P450-mediated oxidation .
N-(4-Fluorophenyl)-4-oxo-pyrimido[1,2-a]benzimidazole-2-carboxamide
- Substituents : 4-Fluorophenyl instead of 2-nitrophenyl.
- Impact :
- Higher solubility in polar solvents (e.g., DMSO) due to decreased hydrophobicity .
Nitro Group Positioning
- 2-(N-Naphthalenyltetrazolylthio)-N-(2-nitrophenyl)acetamide
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.33 g/mol. The compound features a complex structure that includes a benzimidazole core and various functional groups that may influence its biological activity.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Antiproliferative Activity : Many benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated selective activity against breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 µM .
- Antioxidative Properties : The antioxidative capacity of these compounds is significant for their potential therapeutic roles in preventing oxidative stress-related damage in cells .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of benzimidazole derivatives, this compound was evaluated for its cytotoxic effects on various tumor cell lines. The compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of 3.1 µM. This suggests that the compound may act as a potential lead for developing new anticancer agents targeting breast cancer .
Case Study 2: Antioxidant Properties
Another study investigated the antioxidative properties of several benzimidazole derivatives. This compound showed promising results in reducing oxidative stress markers in vitro. This activity could be attributed to the presence of hydroxyl and methoxy substituents that enhance electron-donating capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
